CSN5i-3 is classified as a small molecule inhibitor and is identified by the Chemical Abstracts Service number 2375740-98-8. It was developed through a series of optimization steps starting from initial compounds identified in high-throughput screening for CSN inhibitors . The compound is particularly noted for its strong pharmacokinetic profile, making it suitable for further development in therapeutic applications.
The synthesis of CSN5i-3 involved several key steps aimed at enhancing its potency and selectivity. Initially, starting compounds were identified that demonstrated weak inhibitory effects on the COP9 signalosome. Through iterative rounds of chemical modification, researchers optimized the structure to improve binding affinity and pharmacokinetic properties.
Methods and Technical Details:
CSN5i-3's molecular structure reveals a complex arrangement that facilitates its interaction with the CSN5 subunit. The compound features a tetrahydro-imidazoazepinol core, which is crucial for its binding affinity.
Structure Data:
CSN5i-3 primarily functions through its interaction with the COP9 signalosome, inhibiting its catalytic activity.
Reactions and Technical Details:
The mechanism of action for CSN5i-3 involves several biochemical pathways:
CSN5i-3 exhibits several notable physical and chemical properties:
CSN5i-3 has significant potential in scientific research and therapeutic applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4